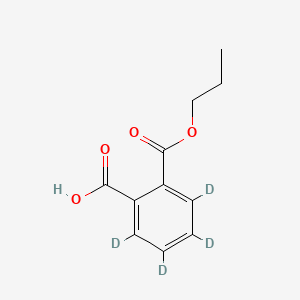
Monopropyl Phthalate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Monopropyl Phthalate-d4 is synthesized through the esterification of phthalic anhydride with propanol in the presence of a deuterium source. The reaction typically involves heating the reactants under reflux conditions with an acid catalyst to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. This process may involve multiple steps of purification and verification to achieve the desired isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions
Monopropyl Phthalate-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various phthalate derivatives, such as phthalic acid, phthalic anhydride, and substituted phthalates .
Applications De Recherche Scientifique
Monopropyl Phthalate-d4 is extensively used in scientific research, particularly in the following fields:
Mécanisme D'action
Monopropyl Phthalate-d4 exerts its effects primarily through its interaction with nuclear receptors and other cellular targets. As an endocrine-disrupting chemical, it can interfere with hormone synthesis, transport, and metabolism. This disruption can lead to alterations in the development and function of hormone-dependent structures within the nervous and reproductive systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl Phthalate: Another phthalate ester used as a plasticizer and in research.
Dibutyl Phthalate: Commonly used in the production of flexible plastics and as a solvent.
Bis(2-Ethylhexyl) Phthalate: Widely used as a plasticizer in the manufacture of flexible PVC products.
Uniqueness
Monopropyl Phthalate-d4 is unique due to its deuterated nature, which makes it particularly valuable in research applications requiring isotopic labeling. This characteristic allows for more precise analytical measurements and studies on the metabolic fate of phthalates in biological systems .
Propriétés
Formule moléculaire |
C11H12O4 |
|---|---|
Poids moléculaire |
212.23 g/mol |
Nom IUPAC |
2,3,4,5-tetradeuterio-6-propoxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13)/i3D,4D,5D,6D |
Clé InChI |
NFOQRIXSEYVCJP-LNFUJOGGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCC)[2H])[2H] |
SMILES canonique |
CCCOC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(2R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B12398448.png)

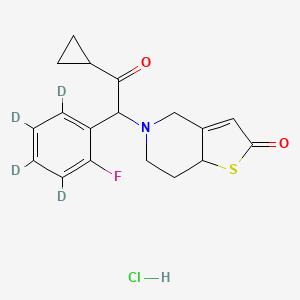
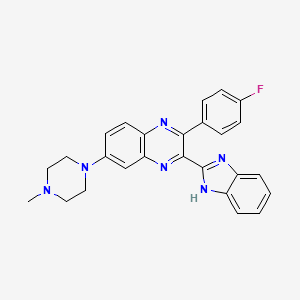
![L-Norvaline, N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-, 1,1-dimethylethyl ester](/img/structure/B12398465.png)
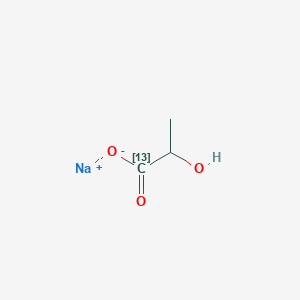
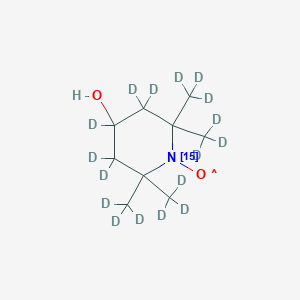
![(2S,4R)-N-[(1S)-3-[[11-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-11-oxoundecyl]amino]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B12398479.png)
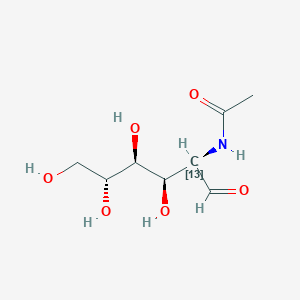
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12398486.png)
